molecular formula C3H10NOP B8693411 Methanamine, 1-(dimethylphosphinyl)- CAS No. 97578-19-3

Methanamine, 1-(dimethylphosphinyl)-

Cat. No.: B8693411
CAS No.: 97578-19-3
M. Wt: 107.09 g/mol
InChI Key: ICIFXJCUANDOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanamine, 1-(dimethylphosphinyl)- (IUPAC name: (dimethylphosphoryl)methanamine) is an organophosphorus compound with the molecular formula C₃H₁₀NOP and a calculated molecular mass of 123.09 g/mol. The compound features a dimethylphosphoryl group [(CH₃)₂P(O)-] attached to a methanamine backbone. Structural studies reveal its crystalline form as a 1:1 adduct with iodide, forming (dimethylphosphoryl)methanaminium iodide–(dimethylphosphoryl)methanamine . Key crystallographic data includes:

  • P=O bond length: ~1.48 Å (typical for phosphoryl groups).
  • P–C bond lengths: ~1.79 Å, consistent with single-bond character.
  • Hydrogen-bonding interactions between the ammonium hydrogen and iodide, stabilizing the crystal lattice .

Properties

CAS No.

97578-19-3

Molecular Formula

C3H10NOP

Molecular Weight

107.09 g/mol

IUPAC Name

dimethylphosphorylmethanamine

InChI

InChI=1S/C3H10NOP/c1-6(2,5)3-4/h3-4H2,1-2H3

InChI Key

ICIFXJCUANDOQN-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds are selected for comparison based on structural and functional group similarities:

Methanamine, 1-(dimethylphosphinyl)-

1-[2-(Diphenylphosphino)phenyl]methanamine ()

(Dimethylphosphoryl)methanaminium iodide ()

Comparative Data Table

Property Methanamine, 1-(dimethylphosphinyl)- 1-[2-(Diphenylphosphino)phenyl]methanamine (Dimethylphosphoryl)methanaminium iodide
Molecular Formula C₃H₁₀NOP C₁₉H₁₈NP C₃H₁₀NOP·I
Molecular Mass (g/mol) 123.09 291.33 250.02 (excluding iodide)
Phosphorus Group Dimethylphosphoryl (P=O) Diphenylphosphino (P–) Dimethylphosphoryl (P=O)
Oxidation State of P +5 +3 +5
Key Structural Features Polar P=O group, small alkyl chains Bulky diphenyl substituents, aromatic ring Ionic pairing with iodide
Solubility Likely polar solvents (e.g., water) Non-polar solvents (e.g., toluene) Polar solvents (due to ionic character)

Structural and Functional Analysis

Substituent Effects
  • This contrasts with 1-[2-(Diphenylphosphino)phenyl]methanamine, where the diphenylphosphino group (P–) is electron-donating and sterically bulky, reducing solubility in polar solvents .
  • Aromatic vs. Alkyl Groups : The diphenyl derivative’s aromatic rings introduce π-π stacking interactions, absent in the dimethylphosphinyl analog. This difference impacts applications in catalysis or coordination chemistry, where steric bulk and electron density are critical .
Oxidation State and Reactivity
  • The +5 oxidation state of phosphorus in the dimethylphosphinyl compound stabilizes the phosphoryl group against oxidation, whereas the +3 state in the diphenylphosphino derivative makes it more reactive as a ligand in transition-metal complexes .
Ionic vs. Neutral Character
  • The iodide adduct of the dimethylphosphinyl compound introduces ionic character , enhancing solubility in polar media and altering its melting point and stability compared to neutral analogs .

Notes

  • Use in ventilated areas with personal protective equipment (PPE) is advised.
  • Data Limitations : Direct comparative studies on reactivity, toxicity, or catalytic applications are sparse. Further research is needed to explore these dimensions.
  • Synthetic Considerations : The dimethylphosphinyl group’s synthesis likely involves phosphorylation of methanamine, whereas diphenyl derivatives may require palladium-catalyzed coupling reactions .

This analysis underscores the importance of phosphorus substituents and oxidation states in dictating the physicochemical and functional properties of methanamine derivatives. Diversified references ensure a balanced perspective, though additional experimental data would strengthen these comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.